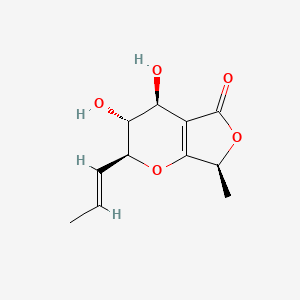
Massarilactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Massarilactone B is a natural product found in Massarina with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Determination
Massarilactone B, along with Massarilactone A, was first isolated from cultures of the freshwater aquatic fungus Massarina tunicata. The structure, including absolute stereochemistry, was determined by X-ray diffraction analysis (Oh, Swenson, Gloer, & Shearer, 2001).
Endophytic Fungus Association and Structure Analysis
Massarilactone B has been studied in relation to endophytic fungi. In a study on the endophytic fungus Coniothyrium sp., associated with the plant Artemisia maritima, new massarilactones including E-G were isolated and structurally analyzed, revealing Massarilactone B's association with plant-fungus interactions (Krohn et al., 2007).
Neuraminidase Inhibitory Activity
A study on the marine-derived fungus Phoma herbarum yielded new polyketides, including Massarilactone H, and Massarilactone B was identified as having moderate neuraminidase inhibitory activity, which is significant in the context of antiviral research (Zhang et al., 2012).
Phytotoxic Activity
Research on a strain of Kalmusia variispora associated with grapevine trunk diseases (GTDs) in Iran revealed that Massarilactones D and H, closely related to Massarilactone B, showed phytotoxic activity on Vitis vinifera L. This highlights the potential of Massarilactone B in studies related to plant pathology and agriculture (Cimmino et al., 2020).
Eigenschaften
Produktname |
Massarilactone B |
|---|---|
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
(2S,3R,4S,7S)-3,4-dihydroxy-7-methyl-2-[(E)-prop-1-enyl]-2,3,4,7-tetrahydrofuro[3,4-b]pyran-5-one |
InChI |
InChI=1S/C11H14O5/c1-3-4-6-8(12)9(13)7-10(16-6)5(2)15-11(7)14/h3-6,8-9,12-13H,1-2H3/b4-3+/t5-,6-,8-,9-/m0/s1 |
InChI-Schlüssel |
DXUWKSUWEMSKDA-MHLXCEJISA-N |
Isomerische SMILES |
C/C=C/[C@H]1[C@@H]([C@H](C2=C(O1)[C@@H](OC2=O)C)O)O |
Kanonische SMILES |
CC=CC1C(C(C2=C(O1)C(OC2=O)C)O)O |
Synonyme |
massarilactone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)
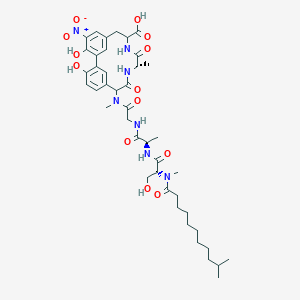
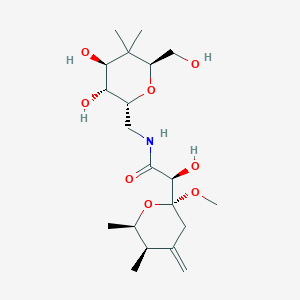
![(4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1247848.png)
![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)
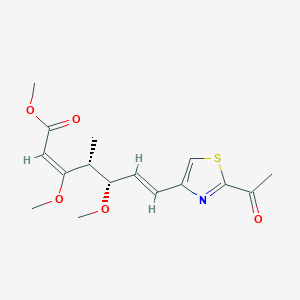
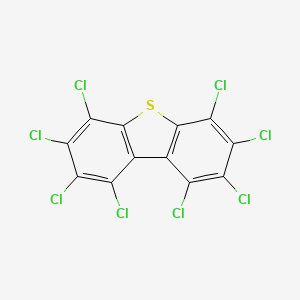
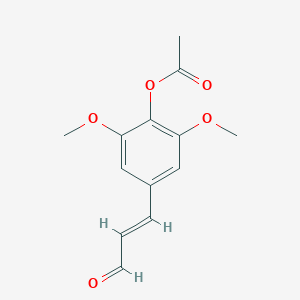
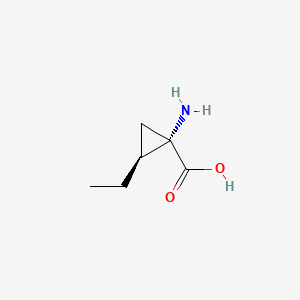
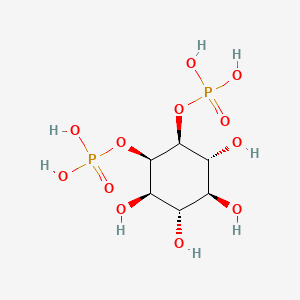
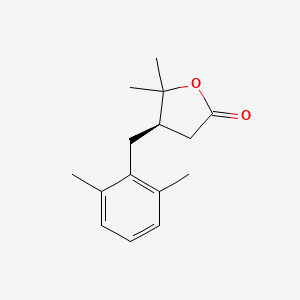
![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)